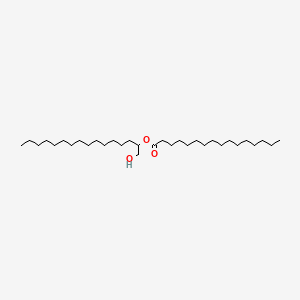
1-(Hydroxymethyl)pentadecyl palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)pentadecyl palmitate can be synthesized through the reaction of the corresponding alcohol with palmitic acid chloride . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1-(Hydroxymethyl)pentadecyl palmitate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of hexadecanoic acid and 1-(carboxymethyl)pentadecyl palmitate.
Reduction: Formation of 1-(hydroxymethyl)pentadecyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
1-(Hydroxymethyl)pentadecyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The mechanism of action of 1-(Hydroxymethyl)pentadecyl palmitate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
- Pentadecyl palmitate
- Pentadecyl oleate
- Hexadecenyl oleate
Comparison: 1-(Hydroxymethyl)pentadecyl palmitate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity compared to similar compounds like pentadecyl palmitate and pentadecyl oleate. This makes it more versatile for chemical modifications and applications in various fields .
属性
CAS 编号 |
62604-71-1 |
|---|---|
分子式 |
C32H64O3 |
分子量 |
496.8 g/mol |
IUPAC 名称 |
1-hydroxyhexadecan-2-yl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)35-31(30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30H2,1-2H3 |
InChI 键 |
YWTJQRJNUMEJEN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


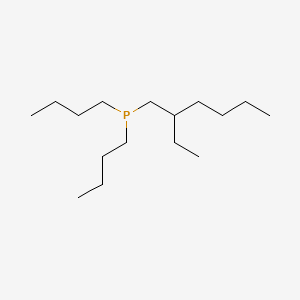
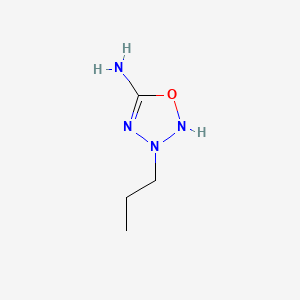


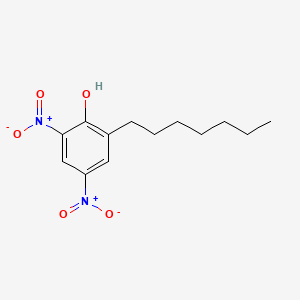
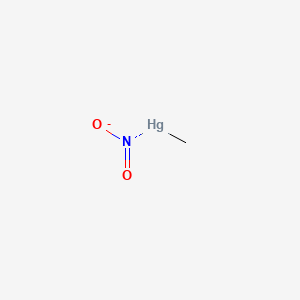
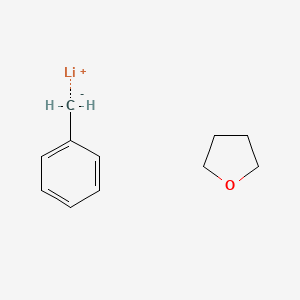

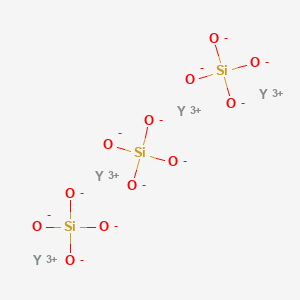

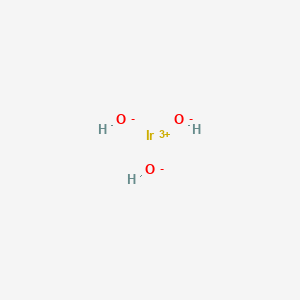
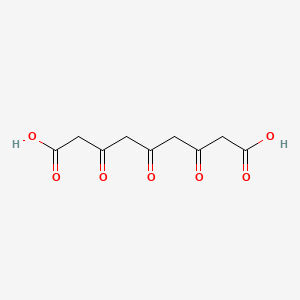
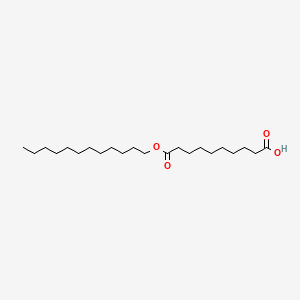
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
